molecular formula C20H15F3N4O3 B114552 Trovafloxacin CAS No. 147059-72-1

Trovafloxacin

Cat. No. B114552
CAS RN: 147059-72-1
M. Wt: 416.4 g/mol
InChI Key: WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The key reaction in building the ring of Trovafloxacin consists of 1,3-Dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine . Pyrolysis results in loss of nitrogen and formation of the cyclopropylpyrrolidine ring . The ester is then saponified to the corresponding carboxylic acid . The acid undergoes a version of the Curtius rearrangement when treated with diphenylphosphoryl azide (DPPA) to afford the transient isocyanate . The reactive function adds t-BuOH from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative . Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine . In a standard quinoline reaction, this amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of Trovafloxacin consists of a C20H15F3N4O3 formula with a molar mass of 416.360 g·mol −1 . The IUPAC name for Trovafloxacin is 7-(6-Amino-3-azabicyclo [3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1,8] naphthyridine-3-carboxylic acid .


Chemical Reactions Analysis

Trovafloxacin has been found to have unexpected side effects of severe hepatotoxicity, which was not detected by preclinical testing . In a human microphysiological liver model, trovafloxacin elicited vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release already at clinically relevant concentrations . Moreover, hepatic glutathione depletion and mitochondrial ROS formation were elucidated as intrinsic toxicity mechanisms contributing to trovafloxacin toxicity .


Physical And Chemical Properties Analysis

Trovafloxacin exhibits excellent potency against Gram-positive organisms and anaerobes, while retaining the potent Gram-negative activity of ciprofloxacin . Its pharmacokinetic properties in humans have been shown to be compatible with a once-daily dosing regimen .

Scientific Research Applications

Neuroinflammation Attenuation and Neuroprotection

Trovafloxacin has been identified as an inhibitor of pannexin-1 (Panx1) channels, which play a significant role in neuroinflammation. A study using a murine model of traumatic brain injury (TBI) found that trovafloxacin administration reduced tissue damage markers and improved locomotor deficits. It also significantly decreased mRNA levels of pro-inflammatory cytokines, suggesting its potential as a neuroprotective agent .

Antibacterial Activity Against Gram-Positive Organisms

The compound exhibits potent antibacterial activity against a wide range of Gram-positive organisms. Its novel chemical structure, featuring a 3-azabicyclo[3.1.0]hexyl substituent, contributes to its effectiveness against these pathogens, making it a valuable tool for treating infections caused by Gram-positive bacteria .

Efficacy Against Anaerobic Microorganisms

Trovafloxacin is noted for its activity against anaerobic microorganisms. This makes it particularly useful in clinical settings where anaerobic infections are prevalent, providing an effective treatment option for such bacterial infections .

Inhibition of DNA Gyrase and Topoisomerase IV

The bactericidal action of trovafloxacin results from the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition by trovafloxacin leads to the death of the bacteria, showcasing its mechanism of action in antibacterial therapy .

Pharmacokinetic Properties for Once-Daily Dosing

Trovafloxacin’s pharmacokinetic properties are compatible with a once-daily dosing regimen. This is advantageous for patient compliance and can lead to better outcomes in the treatment of infections, as it simplifies the medication schedule .

Broad Spectrum of Activity

The compound retains potent activity against Gram-negative pathogens while also being effective against Gram-positive bacteria and anaerobes. This broad spectrum of activity makes trovafloxacin a versatile agent in the treatment of various infections .

Mechanism of Action

Target of Action

Trovafloxacin, a broad-spectrum antibiotic, primarily targets DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . By inhibiting these targets, trovafloxacin prevents the uncoiling of supercoiled DNA in various bacteria .

Mode of Action

Trovafloxacin interacts with its targets, DNA gyrase and topoisomerase IV, by blocking their activity . This action inhibits the uncoiling of supercoiled DNA, which is a critical process for bacterial DNA replication, transcription, and repair . As a result, the bacterial cell division is disrupted, leading to the death of the bacteria .

Biochemical Pathways

Trovafloxacin affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacteria . Additionally, trovafloxacin has been identified as an inhibitor of pannexin-1 (Panx1) channels, which are important conduits for the adenosine triphosphate (ATP) release from live and dying cells that enhances the inflammatory response of immune cells .

Pharmacokinetics

Trovafloxacin is rapidly absorbed and its serum concentrations reach a maximum approximately 1 hour after dosing . It exhibits excellent potency against Gram-positive organisms and anaerobes, while retaining the potent Gram-negative activity of ciprofloxacin . Its pharmacokinetic properties in humans have been shown to be compatible with a once-daily dosing regimen . Specifically, trovafloxacin undergoes phase II conjugation reactions with 13% of the administered dose undergoing glucuronidation and 9% undergoing acetylation .

Result of Action

The bactericidal action of trovafloxacin results in the death of a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms . In addition, trovafloxacin treatment has been shown to significantly reduce tissue damage markers and improve locomotor deficits in a murine controlled cortical impact model . It also significantly reduces mRNA levels of several pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α), correlating with an overall reduction in the accumulation of inflammatory cell types (neutrophils, microglia/macrophages, and astroglia) at the injury zone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like trovafloxacin . For instance, the presence of other antimicrobials in the environment can potentially affect the effectiveness of trovafloxacin . Moreover, high-intensity human activities, such as the discharge of wastewater treatment plants, can exacerbate antibiotic contamination, potentially influencing the action of trovafloxacin .

Safety and Hazards

Trovafloxacin use is significantly restricted due to its high potential for inducing serious and sometimes fatal liver damage . Currently, the drug is not approved for use in the U.S. or the European Union due to association with cases of acute liver failure and death .

Future Directions

The hepatotoxicity of Trovafloxacin was not detected by preclinical testing, highlighting the limitations of current drug testing strategies mainly involving 2D cell cultures and animal testing . A three-dimensional microphysiological model of the human liver was utilized to investigate the toxicity of trovafloxacin . This model highlighted the potential of complex microphysiological models for reliably detecting drug-related cytotoxicity in preclinical testing .

properties

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041145
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.04e-02 g/L
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trovafloxacin is a fluoronaphthyridone related to the fluoroquinolones with in vitro activity against a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms. The bactericidal action of trovafloxacin results from inhibition of DNA gyrase and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trovafloxacin

CAS RN

147059-72-1
Record name Trovafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROVAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin
Reactant of Route 2
Reactant of Route 2
Trovafloxacin
Reactant of Route 3
Reactant of Route 3
Trovafloxacin
Reactant of Route 4
Reactant of Route 4
Trovafloxacin
Reactant of Route 5
Reactant of Route 5
Trovafloxacin
Reactant of Route 6
Reactant of Route 6
Trovafloxacin

Q & A

Q1: What is the primary mechanism of action of Trovafloxacin?

A: Trovafloxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. [, , ] Specifically, it inhibits the activity of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication and repair. [, , ]

Q2: How does Trovafloxacin's interaction with topoisomerase IV differ from other quinolones?

A: Research suggests that Trovafloxacin demonstrates a higher potency in stimulating topoisomerase IV-mediated DNA cleavage compared to ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin. [] This enhanced activity against this crucial target in bacteria like Staphylococcus aureus contributes to its improved potency, particularly against strains resistant to other quinolones.

Q3: Does Trovafloxacin affect cytokine production in human cells?

A: In vitro studies show that Trovafloxacin significantly inhibits the production of key proinflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) by human peripheral blood mononuclear cells (PBMCs) when stimulated with bacterial components. [] This effect was observed regardless of whether the PBMCs were stimulated with purified bacterial components or whole bacteria. Interestingly, this inhibitory effect on cytokine production was not observed with other antibiotics like ciprofloxacin or ceftriaxone, suggesting a unique property of Trovafloxacin. []

Q4: What is the molecular formula and weight of Trovafloxacin?

A4: While this specific information is not available in the provided research papers, a comprehensive analysis using chemical databases and the compound's structure can provide these details.

Q5: How is Trovafloxacin metabolized in the body?

A: Research indicates that Trovafloxacin is primarily metabolized through phase II conjugation reactions, with glucuronidation being the major pathway in humans. [] Oxidative metabolism appears to play a less significant role in its elimination. []

Q6: What is the primary route of Trovafloxacin excretion?

A: Studies in rats indicate that biliary excretion is the major route of elimination for Trovafloxacin. [] While fecal excretion is also predominant in dogs and monkeys, the exact contribution of biliary versus other routes in these species requires further investigation. []

Q7: Does the presence of food affect the oral bioavailability of Trovafloxacin?

A: Research in healthy volunteers found that food intake did not significantly impact the overall bioavailability of Trovafloxacin. [] Although food consumption delayed the time to reach peak concentration (Tmax), it had a minimal effect on the overall area under the curve (AUC). []

Q8: How does the tissue penetration of Trovafloxacin compare to other fluoroquinolones?

A: Trovafloxacin exhibits excellent tissue penetration, particularly in the lungs, where concentrations surpass those achieved in serum. [, , ] This favorable tissue distribution contributes to its efficacy against respiratory pathogens, including Streptococcus pneumoniae. [, ]

Q9: Does Trovafloxacin accumulate with multiple dosing?

A: Multiple-dose pharmacokinetic studies in healthy volunteers demonstrated that Trovafloxacin reaches steady-state serum concentrations after approximately three daily doses. [] The accumulation factor is roughly 1.3-fold, indicating minimal accumulation with repeated administration. []

Q10: How does the in vitro activity of Trovafloxacin against Streptococcus pneumoniae compare to other fluoroquinolones?

A: Trovafloxacin exhibits superior in vitro activity against Streptococcus pneumoniae, including both penicillin-sensitive and penicillin-resistant strains, compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It consistently demonstrates lower MICs, indicating greater potency against this clinically relevant pathogen.

Q11: What is the in vivo efficacy of Trovafloxacin against cephalosporin-resistant Streptococcus pneumoniae?

A: In a mouse model of cephalosporin-resistant Streptococcus pneumoniae pneumonia, Trovafloxacin demonstrated significant efficacy. [] The study also highlighted the correlation between pharmacodynamic indices like AUC/MIC and bacterial killing in the lungs. []

Q12: Has the efficacy of Trovafloxacin been evaluated in animal models of meningitis?

A: ** Yes, Trovafloxacin has shown promising results in animal models of meningitis. Studies in rabbits with pneumococcal meningitis have been used to determine appropriate dosing regimens for children. [] Research in infant rats with meningoencephalitis caused by Listeria monocytogenes showed promising activity for Trovafloxacin, though it was less active than the combination of amoxicillin and gentamicin. []

Q13: What are the primary mechanisms of resistance to Trovafloxacin in bacteria?

A: The most common mechanism of resistance to Trovafloxacin, as with other fluoroquinolones, involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, ] These mutations typically alter the target enzymes, reducing Trovafloxacin's binding affinity and inhibitory activity.

Q14: Is there a risk of cross-resistance between Trovafloxacin and other fluoroquinolones?

A: Yes, cross-resistance between Trovafloxacin and other fluoroquinolones, particularly those already in clinical use, is a concern. [, ] Bacteria that have developed resistance to older fluoroquinolones, often due to mutations in DNA gyrase or topoisomerase IV, may exhibit reduced susceptibility or resistance to Trovafloxacin. [, ]

Q15: Does the presence of efflux pumps play a role in Trovafloxacin resistance?

A: While mutations in topoisomerase genes are the primary drivers of resistance, studies indicate that efflux pumps can contribute to reduced susceptibility to certain fluoroquinolones, including Trovafloxacin. [, ] The presence of efflux pump inhibitors like reserpine has been shown to lower the MICs of some fluoroquinolones against resistant strains, suggesting a role for efflux in mediating resistance.

Q16: Are there any concerns regarding the safety profile of Trovafloxacin?

A: While Trovafloxacin demonstrates efficacy against various bacterial infections, concerns regarding its safety profile, particularly hepatotoxicity, have been raised. [, ]

Q17: What is the potential mechanism behind Trovafloxacin-induced liver toxicity?

A: Research suggests that the acyl-glucuronide metabolite of Trovafloxacin, primarily generated by the enzyme UDP-glucuronosyltransferase (UGT) 1A1, might play a role in its hepatotoxicity. [] In vitro studies using UGT1A1-induced liver cells have shown increased toxicity with Trovafloxacin. [] This highlights the potential role of drug metabolism and specific metabolites in mediating Trovafloxacin-induced liver injury.

Q18: Have any specific drug delivery strategies been investigated to enhance the therapeutic index of Trovafloxacin?

A18: While the provided research papers do not delve into specific drug delivery strategies for Trovafloxacin, such approaches could be explored to improve its therapeutic index and potentially mitigate its safety concerns. Targeted drug delivery approaches, for instance, could help achieve higher drug concentrations at the site of infection while minimizing systemic exposure and reducing the risk of adverse events.

Q19: What analytical techniques have been employed to study the pharmacokinetics of Trovafloxacin?

A: High-performance liquid chromatography (HPLC) coupled with UV detection has been widely used to quantify Trovafloxacin concentrations in biological samples. [, ] This versatile analytical technique enables accurate measurement of drug levels in various matrices, including serum, plasma, and urine, supporting pharmacokinetic studies.

Q20: Have any imaging techniques been used to study the tissue distribution of Trovafloxacin?

A: Yes, positron emission tomography (PET) using 18F-labeled Trovafloxacin has been successfully employed to visualize and quantify the drug's distribution in both healthy and infected animals. [] This non-invasive imaging technique provides valuable insights into the real-time tissue pharmacokinetics of Trovafloxacin. []

Q21: How does the antibacterial spectrum of Trovafloxacin compare to other fluoroquinolones?

A: Trovafloxacin possesses a broader antibacterial spectrum compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It demonstrates enhanced activity against gram-positive bacteria, particularly Streptococcus pneumoniae, and importantly, exhibits good activity against anaerobic bacteria, a feature not shared by many other members of the fluoroquinolone class. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.